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Compound of Interest

Compound Name: 3-Bromo-2-methylquinoline

Cat. No.: B3036424

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methylquinoline (CAS
No. 343330-62-1), a key heterocyclic building block in modern organic synthesis. The quinoline
scaffold is a "privileged structure” in medicinal chemistry, and the strategic placement of a
bromine atom at the C3-position and a methyl group at the C2-position offers a versatile
platform for the development of novel therapeutics and functional materials.[1][2] This
whitepaper details the physicochemical properties, regioselective synthesis strategies,
characteristic reactivity in cross-coupling reactions, and significant applications of this
compound, with a focus on its utility for researchers in drug discovery and development.
Detailed, field-proven protocols are provided to facilitate practical application and further
innovation.

Compound Identification and Physicochemical
Properties

3-Bromo-2-methylquinoline is a solid, substituted quinoline derivative. The presence of the
bromine atom at the 3-position serves as a crucial synthetic handle, particularly for palladium-
catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional
groups.

Table 1: Physicochemical Properties of 3-Bromo-2-methylquinoline
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Property Value Source

CAS Number 343330-62-1 Generic Supplier Data
Molecular Formula C10HsBrN Generic Supplier Data
Molecular Weight 222.08 g/mol Generic Supplier Data
Physical Form Solid Generic Supplier Data
Purity Typically =95% Generic Supplier Data

Store at room temperature, ) )
Storage ) - Generic Supplier Data
sealed in dry conditions.

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted quinolines requires careful regioselective control. Direct
electrophilic bromination of the parent quinoline scaffold typically favors substitution at the C5
and C8 positions of the carbocyclic ring, especially under acidic conditions where the nitrogen
atom is protonated.[3][4] Therefore, achieving substitution at the C3-position of the pyridine ring
often necessitates alternative strategies.

One of the most effective modern methods for the regioselective synthesis of 3-bromoquinoline
derivatives is a formal [4+2] cycloaddition reaction.[5] This approach involves the in situ
generation of an N-aryliminium ion from an arylmethyl azide, which then reacts with a 1-
bromoalkyne to construct the quinoline core with the bromine atom precisely at the 3-position.

[5]

Representative Synthesis Protocol: [4+2] Cycloaddition

This protocol is adapted from established literature for the synthesis of 3-bromoquinoline
derivatives and is presented as a robust method for obtaining 3-Bromo-2-methylquinoline.[5]
The causality for this choice rests on the method's high regioselectivity, which circumvents the
issues seen with direct bromination of pre-formed quinoline rings.

Step-by-Step Methodology:
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Reactant Preparation: In a round-bottom flask under an inert argon atmosphere, dissolve the
appropriate arylmethyl azide (1.0 equivalent) in dry dichloroethane (DCE).

Iminium lon Formation: Add trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) to the
solution and stir for 5 minutes at room temperature. This acid promotes the rearrangement of
the azide to generate the reactive N-aryliminium ion intermediate.

Cycloaddition: Introduce 1-bromo-1-propyne (a 1-bromoalkyne) (2.0 equivalents) to the

reaction mixture.
Reaction: Allow the reaction to stir overnight at room temperature.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Extract the aqueous mixture with ethyl acetate. The combined
organic layers are then washed with brine, dried over anhydrous sodium sulfate (NazS0Oa),
filtered, and concentrated under reduced pressure.

Purification: The crude product is purified via flash column chromatography on silica gel to
yield the final 3-Bromo-2-methylquinoline.
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Caption: Regioselective synthesis of 3-Bromo-2-methylquinoline.
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Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-2-methylquinoline lies in the reactivity of its C3-Br bond,
which serves as an excellent substrate for various palladium-catalyzed cross-coupling
reactions. These transformations are cornerstones of modern organic synthesis, allowing for
the construction of complex molecular architectures through the formation of new carbon-
carbon and carbon-heteroatom bonds.[6]

Key Transformations:

o Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids/esters to form 3-aryl- or 3-
alkyl-2-methylquinolines. This is one of the most widely used methods for creating C-C
bonds.[1][7]

e Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties at the 3-
position.[6]

o Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various amines.[1]
» Heck Coupling: Reaction with alkenes to form 3-alkenyl-2-methylquinolines.[1]

» Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline
ring system can enable the displacement of the bromide by strong nucleophiles like thiols or
amines under specific conditions.[1][8]

3-Bromo-2-methylquinoline

Suzuki-Miyaura Sonogashira Buchwald-Hartwig Heck
(Ar-B(OH)z, Pd cat.) (R-C=CH, Pd/Cu cat.) (Rz2NH, Pd cat.) (Alkene, Pd cat.)
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Caption: Key cross-coupling reactions of 3-Bromo-2-methylquinoline.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, general procedure for the palladium-catalyzed Suzuki-
Miyaura cross-coupling of 3-Bromo-2-methylquinoline with a substituted phenylboronic acid,
adapted from established methodologies.[1][7]

Materials:

e 3-Bromo-2-methylquinoline (1.0 mmol)

e Substituted Phenylboronic Acid (1.2 mmol)

o Palladium(ll) Acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

o Triphenylphosphine [PPhs] (0.08 mmol, 8 mol%)

e Potassium Carbonate [K2COs] (2.0 mmol)

o Toluene/Ethanol/Water solvent mixture (e.g., 10:2:2 mL)
e Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

e Reaction Setup: To a round-bottom flask, add 3-Bromo-2-methylquinoline, the
phenylboronic acid, potassium carbonate, and a magnetic stir bar.

o Catalyst Addition: Add the palladium catalyst and phosphine ligand to the flask.

o Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15
minutes.

e Solvent Addition: Add the degassed solvent mixture via syringe.

o Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the
reaction's progress by Thin-Layer Chromatography (TLC).
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o Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature.
Dilute with water and extract with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications in Research and Drug Development

The quinoline core is a foundational scaffold in medicinal chemistry, present in numerous
approved drugs.[1][2][9] Derivatives of brominated quinolines have demonstrated significant
potential in oncology, infectious diseases, and inflammation.[8][10]

e Oncology: Many quinoline derivatives function as potent and selective kinase inhibitors,
which are crucial targets in cancer therapy due to their role in cell signaling pathways.[1] The
ability to diversify the 3-position of the 2-methylquinoline core allows for the systematic
exploration of structure-activity relationships (SAR) to optimize binding to kinase active sites.
Brominated quinolines have also been investigated as inhibitors of topoisomerase I, an
enzyme critical for DNA replication and repair.[8]

» Anti-inflammatory and Analgesic Agents: Recent studies on related bromo-isoquinoline
derivatives have shown their potential as lead molecules for developing new analgesic and
anti-inflammatory drugs.[11]

e Antimicrobial and Antimalarial Activity: The quinoline ring is famously the core of anti-malarial
drugs like chloroquine. Novel quinoline derivatives continue to be explored for activity
against various pathogens.[9]

3-Bromo-2-methylquinoline is an invaluable starting material for generating libraries of novel
compounds for high-throughput screening, enabling the rapid identification of new bioactive
molecules.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-2-methylquinoline should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat. Work should be conducted in a well-ventilated fume hood.
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier
before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3036424#3-bromo-2-methylquinoline-cas-number-
343330-62-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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